molecular formula C18H12N3O10P B021868 Tris(4-nitrophenyl) phosphate CAS No. 3871-20-3

Tris(4-nitrophenyl) phosphate

Cat. No.: B021868
CAS No.: 3871-20-3
M. Wt: 461.3 g/mol
InChI Key: RZSPPBDBWOJRII-UHFFFAOYSA-N
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Description

Tris(4-nitrophenyl) phosphate, also known as phosphoric acid tri(4-nitrophenyl ester), is an organic phosphorus compound with the molecular formula C18H12N3O10P. It is characterized by the presence of three 4-nitrophenyl groups attached to a central phosphate group. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Scientific Research Applications

Tris(4-nitrophenyl) phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: The compound is utilized in enzyme assays, particularly for the detection of phosphatase activity.

    Medicine: It serves as a model compound for studying the mechanisms of action of organophosphorus pesticides and nerve agents.

    Industry: this compound is employed as a flame retardant and plasticizer in the production of polymers and other materials.

Safety and Hazards

Tris(4-nitrophenyl) phosphate is toxic if swallowed . It is recommended to avoid eating, drinking, or smoking when using this product. In case of ingestion, one should rinse the mouth and seek immediate medical attention .

Biochemical Analysis

Biochemical Properties

Tris(4-nitrophenyl) phosphate is preferred for alkaline phosphatase (ALP) in enzyme-linked immunosorbent assay (ELISA) . It is widely used to assay protein tyrosine phosphatases (PTPs) . Upon cleavage, the substrate produces a yellow product that is spectrophotometrically measured .

Cellular Effects

The cellular effects of this compound are primarily observed through its interactions with enzymes such as alkaline phosphatase and protein tyrosine phosphatases. These enzymes play crucial roles in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a substrate for certain enzymes. In the presence of these enzymes, this compound is cleaved to produce a yellow product. This reaction can be measured spectrophotometrically, providing a quantitative readout of enzyme activity .

Metabolic Pathways

This compound is involved in the metabolic pathways of certain enzymes, including alkaline phosphatase and protein tyrosine phosphatases . The interactions of this compound with these enzymes could potentially affect metabolic flux or metabolite levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-nitrophenyl) phosphate can be synthesized through the reaction of phosphorus oxychloride with 4-nitrophenol in the presence of a base such as pyridine. The reaction typically proceeds as follows:

POCl3+3C6H4(NO2)OH(C6H4(NO2)O)3PO+3HClPOCl_3 + 3C_6H_4(NO_2)OH \rightarrow (C_6H_4(NO_2)O)_3PO + 3HCl POCl3​+3C6​H4​(NO2​)OH→(C6​H4​(NO2​)O)3​PO+3HCl

The reaction is carried out under controlled temperature conditions, usually around 0-5°C, to prevent the decomposition of the reactants and to ensure a high yield of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves similar reaction conditions but on a larger scale. The process may include additional purification steps such as recrystallization from solvents like acetic acid or acetone to achieve the desired purity.

Types of Reactions:

    Reduction: this compound can undergo reduction reactions, particularly the reduction of the nitro groups to amino groups. This can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and phosphoric acid.

    Substitution: The nitro groups in this compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Reduction: Tris(4-aminophenyl) phosphate.

    Hydrolysis: 4-nitrophenol and phosphoric acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Tris(4-nitrophenyl) phosphate can be compared with other similar compounds such as:

    Tris(3-nitrophenyl) phosphate: Similar structure but with nitro groups in the meta position, affecting its reactivity and applications.

    Tris(5-methyl-2-nitrophenyl) phosphate: Contains methyl groups that influence its physical and chemical properties.

    Triphenyl phosphate: Lacks nitro groups, making it less reactive in certain types of chemical reactions.

Uniqueness: The presence of nitro groups in this compound imparts unique reactivity, particularly in redox and substitution reactions, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

tris(4-nitrophenyl) phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N3O10P/c22-19(23)13-1-7-16(8-2-13)29-32(28,30-17-9-3-14(4-10-17)20(24)25)31-18-11-5-15(6-12-18)21(26)27/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZSPPBDBWOJRII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(OC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192004
Record name Tris(4-nitrophenyl) phosphate
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Molecular Weight

461.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3871-20-3
Record name Phosphoric acid, tris(4-nitrophenyl) ester
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Record name Tris(4-nitrophenyl) phosphate
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Record name 3871-20-3
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Record name Tris(4-nitrophenyl) phosphate
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Record name TRIS(4-NITROPHENYL) PHOSPHATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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